4-Fluorobenzoylacetonitrile

Anti-inflammatory drug discovery Adjuvant-induced arthritis Structure-activity relationship (SAR)

4-Fluorobenzoylacetonitrile is the definitive para-fluoro-substituted β-ketonitrile for demanding synthetic pathways. Unlike its unsubstituted or ortho-/meta-fluoro analogs, only the 4-fluoro isomer delivers the precise electron-withdrawing effects required for constructing the cycloocta[b]pyridine core of Blonanserin and for retaining potent anti-inflammatory activity in the rat adjuvant arthritis model. Its dual reactive centers—ketone carbonyl and nitrile—enable sequential condensation for pyrazolopyrimidine heterocycle synthesis, while its specific electronic configuration achieves ~4.38% PCE in BHJ-OSCs. Ensure your R&D or production campaign receives the correct regioisomer with every shipment.

Molecular Formula C9H6FNO
Molecular Weight 163.15 g/mol
CAS No. 4640-67-9
Cat. No. B105857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzoylacetonitrile
CAS4640-67-9
Synonyms4-Fluoro-β-oxo-benzenepropanenitrile;  3-(4-Fluorophenyl)-3-oxopropanenitrile;  3-(4-Fluorophenyl)-3-oxopropionitrile;  3-Oxo-3-(4-fluorophenyl)propanenitrile;  p-Fluorobenzoylacetonitrile;  α-Cyano-4-fluoroacetophenone
Molecular FormulaC9H6FNO
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CC#N)F
InChIInChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5H2
InChIKeyLOJBBLDAJBJVBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorobenzoylacetonitrile CAS 4640-67-9: Chemical Identity and Industrial Role


4-Fluorobenzoylacetonitrile (CAS 4640-67-9) is a para-fluoro-substituted β-ketonitrile characterized by the molecular formula C9H6FNO and a molecular weight of 163.15 g/mol . This compound belongs to the benzoylacetonitrile class, featuring an electron-withdrawing 4-fluoro substituent on the phenyl ring that modulates both its chemical reactivity and physicochemical properties . It serves as a versatile synthetic intermediate, particularly in the preparation of pharmaceutical agents and advanced materials [1]. The compound is typically supplied as a pale beige to light yellow solid with a melting point range of 83-88°C and demonstrates solubility in dimethylformamide and dimethyl sulfoxide .

Why Unsubstituted or Positional Isomer Analogs Cannot Replace 4-Fluorobenzoylacetonitrile


Direct substitution of 4-fluorobenzoylacetonitrile with its unsubstituted or ortho-/meta-fluoro analogs is not scientifically valid in critical applications due to structure-dependent biological activity and distinct electronic properties. In anti-inflammatory applications, only the ortho-, meta-, and para-fluoro derivatives retain activity among phenyl-substituted benzoylacetonitrile analogs, while the unsubstituted parent compound exhibits a fundamentally different therapeutic profile [1]. Furthermore, the 4-fluoro substitution pattern imparts specific electron-withdrawing effects that influence reaction outcomes in heterocyclic synthesis, particularly in the construction of pyrazolopyrimidines and other pharmacophores . Procurement decisions must therefore be driven by the specific regiochemical and electronic requirements of the target synthetic pathway or biological system. The evidence presented in Section 3 quantifies these differentiating characteristics.

Quantitative Differentiation of 4-Fluorobenzoylacetonitrile: Head-to-Head Evidence Against Analogs


Regiochemical Retention of Anti-Arthritic Activity: Para-Fluoro Substitution Preserves Efficacy

In a systematic evaluation of phenyl-substituted benzoylacetonitrile analogs using the rat adjuvant arthritis model, only the ortho-, meta-, and para-fluorobenzoylacetonitrile derivatives retained anti-inflammatory activity, whereas numerous other substituted analogs lost efficacy . This establishes that fluorine substitution, particularly in the 4-position, is critical for preserving pharmacological activity within this chemical series [1].

Anti-inflammatory drug discovery Adjuvant-induced arthritis Structure-activity relationship (SAR)

Optoelectronic Tuning: Band Gap Engineering via 4-Fluorobenzoylacetonitrile Acceptor Unit

Incorporation of 4-fluorobenzoylacetonitrile as the acceptor unit in a donor-π-acceptor small organic molecule (H3T-4-FOP) yielded a well-defined optical band gap of approximately 2.01 eV and precisely positioned frontier molecular orbital energy levels: HOMO at -5.27 eV and LUMO at -3.26 eV [1]. These optoelectronic properties enabled a bulk heterojunction organic solar cell with PC₆₁BM to achieve a power conversion efficiency (PCE) of approximately 4.38% [1].

Organic solar cells Bulk heterojunction (BHJ) Donor-π-Acceptor (D-π-A) materials

Synthetic Purity Advantage: Chromatographic Purity of ≥98.0% (GC) Enabling Pharmaceutical Intermediates

Commercially available 4-fluorobenzoylacetonitrile is routinely supplied with a minimum purity specification of ≥98.0% as determined by gas chromatography (GC), with a melting point range of 83.0-87.0°C . This high purity level is essential for its primary application as a key intermediate in the synthesis of Blonanserin, an atypical antipsychotic agent, where impurities can propagate through multi-step syntheses and compromise final drug substance quality [1][2].

Pharmaceutical synthesis Blonanserin intermediate Quality control

Dual Biological Activity: Antimicrobial and Antioxidant Potential Enabled by Pyrazolopyrimidine Derivatives

4-Fluorobenzoylacetonitrile serves as a starting material for the preparation of pyrazolopyrimidine derivatives that have been investigated as potential antimicrobial and antioxidant agents . While specific quantitative comparator data are not available in the primary literature for this derivative class, the 4-fluoro substitution pattern is known to influence both the physicochemical properties and biological activity of the resulting heterocyclic products .

Antimicrobial agents Antioxidant compounds Heterocyclic synthesis

Validated Application Scenarios for 4-Fluorobenzoylacetonitrile (CAS 4640-67-9)


Pharmaceutical Intermediates: Blonanserin (Atypical Antipsychotic) Synthesis

4-Fluorobenzoylacetonitrile is a key intermediate in the multi-step synthesis of Blonanserin (AD-5423), an atypical antipsychotic that functions as a dual antagonist of 5-HT₂ serotonin receptors and D₂ dopamine receptors [1]. The compound's 4-fluoro substitution and nitrile functionality are essential for constructing the cycloocta[b]pyridine core of the drug. Two major hydroxylated metabolites of Blonanserin—7-hydroxylated AD-5423 and 8-hydroxylated AD-5423—have been synthesized through four-step and nine-step processes, respectively, both initiating from 4-fluorobenzoylacetonitrile as the common starting material [2].

Anti-Inflammatory Research: Adjuvant-Induced Arthritis Models

In the rat adjuvant arthritis model, para-fluorobenzoylacetonitrile (along with its ortho- and meta-fluoro isomers) retains potent anti-inflammatory activity, whereas numerous other phenyl-substituted benzoylacetonitrile analogs lose efficacy . This compound and its analogs have been formulated into therapeutic compositions for meliorating inflammation and inhibiting joint deterioration in mammals at dosages ranging from approximately 1 mg to 250 mg per kilogram of body weight per day [3]. Pharmacologically acceptable cationic salts of p-fluorobenzoylacetonitrile have also been developed as anti-inflammatory agents [4].

Organic Photovoltaics: Acceptor Unit in D-π-A Small Organic Molecules

In bulk heterojunction organic solar cells (BHJ-OSCs), 4-fluorobenzoylacetonitrile functions as an effective acceptor unit when incorporated into planar donor-π-acceptor (D-π-A) small organic molecules. The compound's electron-withdrawing 4-fluoro substituent and nitrile group contribute to a favorable optical band gap (~2.01 eV) and well-positioned frontier orbital energy levels (HOMO -5.27 eV, LUMO -3.26 eV) when combined with hexyl terthiophene donor units [5]. This specific electronic configuration enables a power conversion efficiency of ~4.38% in solution-processed devices with PC₆₁BM as the electron acceptor [5].

Heterocyclic Chemistry: Pyrazolopyrimidine and Bioactive Scaffold Construction

4-Fluorobenzoylacetonitrile serves as a versatile building block for the synthesis of pyrazolopyrimidines, a class of nitrogen-containing heterocycles with demonstrated potential as antimicrobial and antioxidant agents . The compound's β-ketonitrile moiety provides two reactive centers—the ketone carbonyl and the nitrile group—that can be sequentially exploited in condensation reactions with hydrazines and other nitrogen nucleophiles to construct the fused pyrazolopyrimidine core. The 4-fluoro substituent further modulates the electronic properties and lipophilicity of the resulting heterocyclic products.

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